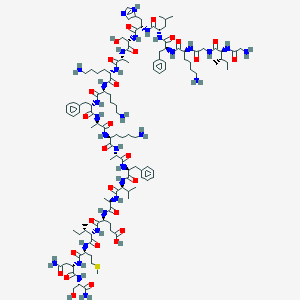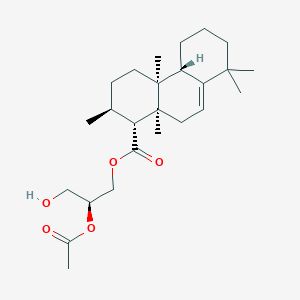
Triethoxycholesterol galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxycholesterol galactose is a synthetic compound that has been developed for scientific research purposes. It is a derivative of cholesterol and galactose, which are both important molecules in the human body. Triethoxycholesterol galactose has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of triethoxycholesterol galactose is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells. This binding allows the compound to enter the cell and deliver its cargo, such as drugs or imaging agents.
Biochemical and Physiological Effects:
Triethoxycholesterol galactose has been shown to have minimal toxicity and is well tolerated by cells in vitro. It has also been shown to be stable in biological fluids, which makes it an ideal candidate for drug delivery and imaging applications. Additionally, the compound has been shown to have low immunogenicity, which means it is unlikely to cause an immune response in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of triethoxycholesterol galactose is its ability to target specific cells. This makes it an ideal candidate for drug delivery and imaging applications. Additionally, the compound is stable in biological fluids and has low immunogenicity. However, one limitation of the compound is its synthesis method, which can be complex and time-consuming.
Direcciones Futuras
There are several future directions for research on triethoxycholesterol galactose. One area of research is the development of new drug delivery systems using the compound. Another area of research is the development of new imaging agents for detecting diseases such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the field of medicine.
Conclusion:
Triethoxycholesterol galactose is a synthetic compound that has been developed for scientific research purposes. It has been used in various research studies to investigate its potential applications in the field of medicine. The compound has shown promise as a drug delivery system and imaging agent, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of triethoxycholesterol galactose involves several steps. The starting material is cholesterol, which is first converted to its chloroformate derivative. This derivative is then reacted with galactose to form the desired compound. The final product is purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Triethoxycholesterol galactose has been used in various scientific research studies to investigate its potential applications in the field of medicine. One of the main applications is in the field of drug delivery. The compound has been shown to be an effective carrier for delivering drugs to specific target cells. It has also been used in the development of diagnostic imaging agents for detecting diseases such as cancer.
Propiedades
Número CAS |
114414-35-6 |
|---|---|
Nombre del producto |
Triethoxycholesterol galactose |
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
681 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[2-[2-[2-[[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H68O9/c1-25(2)7-6-8-26(3)30-11-12-31-29-10-9-27-23-28(13-15-38(27,4)32(29)14-16-39(30,31)5)46-21-19-44-17-18-45-20-22-47-37-36(43)35(42)34(41)33(24-40)48-37/h9,25-26,28-37,40-43H,6-8,10-24H2,1-5H3/t26-,28+,29?,30?,31?,32?,33-,34+,35+,36-,37-,38+,39-/m1/s1 |
Clave InChI |
FLHKHJDONZYRAE-OUCIBMIESA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
Sinónimos |
3,6,9-trioxaoctan-1-beta-galactosylcholesteryl-3-beta-ol TEC-Gal triethoxycholesterol galactose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)







